molecular formula C15H12FN3OS B2605873 2-{[(2-fluorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896334-09-1

2-{[(2-fluorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2605873
CAS No.: 896334-09-1
M. Wt: 301.34
InChI Key: JWQFWLIMJXJGKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[(2-fluorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a synthetic small molecule featuring a pyrido[1,2-a][1,3,5]triazin-4-one core, a scaffold of significant interest in medicinal chemistry and drug discovery. This specific analog is functionalized with a 2-fluorobenzylsulfanyl group at the 2-position and a methyl group at the 8-position. The triazine ring system is a privileged structure in pharmaceutical research, known for its diverse biological activities. Structure-activity relationship (SAR) studies on similar 4,6-disubstituted [1,3,5]triazines have demonstrated that a fluorophenyl component attached to the triazine ring is often essential for potent biological activity, particularly as an antimicrobial agent . Research into triazine-based compounds has revealed a broad spectrum of potential therapeutic applications. These molecules have shown promise as inhibitors of critical enzymes and proteins, such as tubulin, various protein kinases (e.g., cyclin-dependent kinases, casein kinase 2), and histone deacetylases, which are relevant in oncology research . Furthermore, the incorporation of sulfonamide or sulfanyl groups into the triazine scaffold, as seen in this compound, can further diversify its potential molecular targets and enhance its biological profile. Such compounds have been investigated for their anti-proliferative, antimicrobial, and antiviral properties . For instance, novel triazine sulfonamide derivatives have displayed potent activity against the SARS-CoV-2 virus in vitro, highlighting the scaffold's relevance in antiviral discovery . This product is intended for research purposes, such as in vitro assay development, hit-to-lead optimization, and mechanism-of-action studies. It is supplied For Research Use Only, meaning it is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with care in a controlled laboratory environment.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3OS/c1-10-6-7-19-13(8-10)17-14(18-15(19)20)21-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQFWLIMJXJGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:

    Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable nitrile or isocyanate.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent, such as 2-fluorobenzylthiol, under basic conditions.

    Methylation: The final step involves the methylation of the core structure, which can be accomplished using methyl iodide or a similar methylating agent.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, particularly targeting the triazinone core.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazinone derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-{[(2-fluorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 2-{[(2-fluorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

The pyrido[1,2-a][1,3,5]triazin-4-one scaffold has been extensively modified for medicinal and material science applications. Below is a detailed comparison of the target compound with structurally related analogues.

Structural Modifications and Substituent Effects
Compound Name Position 2 Substitution Position 7/8 Substitution Key Properties/Applications Reference
2-{[(2-Fluorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (2-Fluorophenyl)methylsulfanyl 8-methyl Potential kinase inhibition (inference)
2-[(4-Chlorobenzyl)sulfanyl]-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (4-Chlorophenyl)methylsulfanyl 8-methyl Higher lipophilicity vs. fluoro analog
2-Diethylamino-7-iodo-4H-pyrido[1,2-a][1,3,5]triazin-4-one Diethylamino 7-iodo Suzuki coupling precursor; antimicrobial
7-Chloro-2-thioxo-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one Thioxo 7-chloro Biomarker candidate for hepatic steatosis
2-Amino-6-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one Amino 6-methyl Intermediate for functionalization

Key Observations :

  • Position 2 Modifications: Sulfanyl-aryl groups (e.g., 2-fluorophenyl or 4-chlorophenyl) enhance hydrophobic interactions compared to amino or thioxo groups. The electron-withdrawing fluorine in the target compound may improve metabolic stability over chlorinated analogs .
  • Iodo or chloro substituents at position 7 enable further functionalization via cross-coupling reactions .

Biological Activity

The compound 2-{[(2-fluorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and synthesized data tables.

Chemical Structure and Synthesis

This compound features a pyrido[1,2-a][1,3,5]triazin core with a sulfanyl group attached to a fluorophenyl moiety. The synthesis typically involves multiple steps, including the formation of the triazin core through cyclization reactions and subsequent modifications to introduce the sulfanyl and fluorophenyl groups.

Biological Activity Overview

Research into the biological activity of this compound has focused on various aspects:

Antiviral Activity

Studies have indicated that derivatives of pyrido[1,2-a][1,3,5]triazin compounds exhibit antiviral properties. For instance, compounds similar to the target compound have been evaluated for their efficacy against viral infections. A notable study showed that certain triazine derivatives inhibited viral replication in vitro, suggesting potential therapeutic applications in antiviral drug development .

Anticancer Properties

The anticancer activity of related triazine compounds has been documented in several studies. For example, compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines. In one study, a derivative exhibited an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116), indicating significant anticancer potential .

Antimicrobial Activity

The antimicrobial properties of pyrido[1,2-a][1,3,5]triazin derivatives have also been explored. Compounds derived from similar scaffolds showed promising antibacterial activity against a range of pathogens. For instance, certain derivatives were found to be as effective as standard antibiotics like streptomycin against specific bacterial strains .

Case Studies

Several case studies have highlighted the biological activities of compounds related to this compound:

  • Case Study 1: Antiviral Screening
    • A series of pyrido[1,2-a][1,3,5]triazin derivatives were screened for antiviral activity against HIV and influenza viruses. Results indicated that modifications to the sulfanyl group significantly enhanced antiviral potency.
  • Case Study 2: Anticancer Evaluation
    • A derivative was tested against breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of 27.3 μM for one of the tested compounds.

Data Tables

Activity Type Compound Cell Line/Pathogen IC50 Value
AntiviralPyrido derivativeHIVNot specified
AnticancerSimilar triazineHCT-116 (Colon)6.2 μM
AnticancerSimilar triazineMCF-7 (Breast)27.3 μM
AntimicrobialPyrido derivativeVarious bacteriaComparable to streptomycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.